molecular formula C11H12O4 B028867 3-Acetoxy-2-phenylpropanoic acid CAS No. 14510-36-2

3-Acetoxy-2-phenylpropanoic acid

Cat. No. B028867
CAS RN: 14510-36-2
M. Wt: 208.21 g/mol
InChI Key: OXGQBORIYFGJPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Acetoxy-2-phenylpropanoic acid involves various strategies aiming at constructing the phenylpropanoic acid skeleton with specific functional groups. Notably, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, demonstrates the intricate steps involved in introducing functional groups to the phenylpropanoic acid framework, which is relevant to the synthesis of 3-Acetoxy-2-phenylpropanoic acid (Shibata, Itoh, & Terashima, 1998).

Molecular Structure Analysis

The molecular structure of 3-Acetoxy-2-phenylpropanoic acid and its derivatives is crucial for understanding their reactivity and properties. For example, the study on 2-(3-Benzoyl­thio­ureido)-3-phenyl­propanoic acid highlights the cis–trans conformation around the thiono S atom, which is significant for the molecular interaction and stability of the compound (Chong, Tahir, & Kassim, 2016).

Chemical Reactions and Properties

Chemical reactions involving 3-Acetoxy-2-phenylpropanoic acid derivatives are diverse, including oxidation, reduction, and enantioselective synthesis. For instance, the hypervalent iodine oxidation of allenes presents a method to synthesize 3-Acetoxy-3-alkoxypropynes, demonstrating the chemical reactivity of compounds within this class (Moriarty, Hopkins, Vaid, Vaid, & Levy, 1992).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are essential for the application and handling of 3-Acetoxy-2-phenylpropanoic acid. The crystal and molecular structure analysis of specific clathrates indicates the importance of such studies in understanding the physical characteristics of these compounds (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).

Chemical Properties Analysis

Analyzing the chemical properties, including reactivity, stability, and functional group transformations, is crucial for the development and application of 3-Acetoxy-2-phenylpropanoic acid derivatives. The direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, yielding 2-hydroxy-4-arylbutanoic acids, exemplifies the manipulation of chemical properties for synthesizing enantiomerically pure compounds (Zhu, Meng, Fan, Xie, & Zhang, 2010).

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Summary of Application : 3-Acetoxy-2-phenylpropanoic acid is used in the synthesis of pharmaceuticals .
    • Methods of Application : The specific methods of application can vary depending on the specific pharmaceutical being synthesized. Typically, this compound would be used as a reagent in a chemical reaction .
    • Results or Outcomes : The outcomes of these reactions would be the formation of a new pharmaceutical compound. The specific outcomes would depend on the other reagents and conditions used in the reaction .
  • Biosynthesis of Phenylpropanoic Acids

    • Summary of Application : Phenylpropanoic acids, such as 4-coumaric acid, caffeic acid, and ferulic acid, have a great potential for pharmaceutical applications and food ingredients .
    • Methods of Application : This work forms a basis for further improvement in production and opens the possibility of microbial synthesis of more complex plant secondary metabolites derived from phenylpropanoic acids .
    • Results or Outcomes : The specific outcomes would depend on the specific biosynthetic pathway being utilized and the specific phenylpropanoic acid being synthesized .
  • Scopolamine Production

    • Summary of Application : 3-Acetoxy-2-phenylpropanoic acid can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Scopolamine .
    • Methods of Application : The specific methods of application can vary depending on the specific pharmaceutical being synthesized. Typically, this compound would be used as a reagent in a chemical reaction .
    • Results or Outcomes : The outcomes of these reactions would be the formation of a new pharmaceutical compound. The specific outcomes would depend on the other reagents and conditions used in the reaction .
  • Food Industry

    • Summary of Application : Phenylpropanoic acid, which can be synthesized from 3-Acetoxy-2-phenylpropanoic acid, is used in the food industry to preserve and maintain the original aroma quality of frozen foods .
    • Methods of Application : This compound is used as a sweetener as well to sweeten food and can be found in table top sweeteners. It can also act as an emulsifier, to keep oil and water mixtures from separating .
    • Results or Outcomes : Shelved foods are protected from microorganism by adding phenylpropanoic acid to prevent deterioration to the food by microorganisms as well as acting as an antioxidant to prolong shelf life foods .
  • Cosmetics

    • Summary of Application : Phenylpropanoic acid is used frequently in cosmetic products such as perfumes, bath gels, detergent powders, liquid detergents, fabric softeners, and soaps as it gives off a floral scent .
    • Methods of Application : This compound is added to cosmetic products during the manufacturing process .
    • Results or Outcomes : The addition of phenylpropanoic acid can enhance the scent and overall sensory experience of the cosmetic product .
  • Analytical Method Development
    • Summary of Application : 3-Acetoxy-2-phenylpropanoic Acid can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production .
    • Methods of Application : The specific methods of application can vary depending on the specific pharmaceutical being synthesized. Typically, this compound would be used as a reagent in a chemical reaction .
    • Results or Outcomes : The outcomes of these reactions would be the formation of a new pharmaceutical compound. The specific outcomes would depend on the other reagents and conditions used in the reaction .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

3-acetyloxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)15-7-10(11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGQBORIYFGJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448420
Record name 3-Acetoxy-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2-phenylpropanoic acid

CAS RN

14510-36-2
Record name 3-Acetoxy-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[(Acetyloxy)methyl]benzeneacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8ZB7U6HFW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Qiu, W Sun, C Wang, J Yan… - Journal of separation …, 2020 - Wiley Online Library
… Acetyltropic acid (3-acetoxy-2-phenylpropanoic acid) is an important intermediate for synthesis of tropane alkaloids, such as dl-hyoscyamine 1, l-hyoscyamine 2, 3, anisodamine 4-6, …
AM Lakstygal, TO Kolesnikova… - ACS chemical …, 2018 - ACS Publications
… was synthesized from N-(pyridin-4-ylmethyl)ethanamine, obtained from 4-(chloromethyl)pyridine and ethylamine reaction with chloroanhydride of 3-acetoxy-2-phenylpropanoic acid, …
Number of citations: 68 pubs.acs.org
H Imogaï, M Larchevêque - Tetrahedron: Asymmetry, 1997 - Elsevier
Enantiomerically pure R of S 2-substituted 3-hydroxy propanoates may be prepared by regioselective BF 3 promoted opening of homochiral styrene oxide by lithium cyanocuprates …
Number of citations: 21 www.sciencedirect.com

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